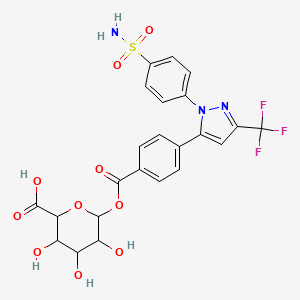

3,4,5-Trihydroxy-6-((4-(1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Celecoxib metabolite M1 is a phase II metabolite of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2). Celecoxib is widely used to treat conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. Metabolite M1 is formed through the glucuronidation of hydroxycelecoxib, which is a phase I metabolite of celecoxib .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of celecoxib involves a Claisen condensation between 4-methylacetophenone and ethyl trifluoroacetate to form a diketone intermediate. This intermediate undergoes a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to yield celecoxib . The formation of metabolite M1 involves the hydroxylation of celecoxib to hydroxycelecoxib, followed by glucuronidation to form hydroxycelecoxib glucuronide .

Industrial Production Methods: Industrial production of celecoxib typically follows the same synthetic route as described above, with optimizations for yield and purity. The production of metabolite M1 is not typically performed on an industrial scale, as it is primarily a product of in vivo metabolism .

Análisis De Reacciones Químicas

Types of Reactions: Celecoxib metabolite M1 undergoes several types of chemical reactions, including:

Oxidation: Hydroxylation of celecoxib to form hydroxycelecoxib.

Glucuronidation: Conjugation of hydroxycelecoxib with glucuronic acid to form hydroxycelecoxib glucuronide.

Common Reagents and Conditions:

Oxidation: Typically involves cytochrome P450 enzymes, particularly CYP2C9.

Glucuronidation: Involves UDP-glucuronosyltransferase enzymes.

Major Products:

Hydroxycelecoxib: Formed through the hydroxylation of celecoxib.

Hydroxycelecoxib Glucuronide (Metabolite M1): Formed through the glucuronidation of hydroxycelecoxib.

Aplicaciones Científicas De Investigación

Celecoxib metabolite M1 has several scientific research applications:

Mecanismo De Acción

The mechanism of action of celecoxib metabolite M1 involves its formation through the glucuronidation of hydroxycelecoxib. This process is facilitated by UDP-glucuronosyltransferase enzymes. The glucuronidation of hydroxycelecoxib increases its solubility, allowing for easier excretion from the body . Celecoxib itself inhibits the COX-2 enzyme, reducing the synthesis of prostaglandins, which are mediators of inflammation and pain .

Comparación Con Compuestos Similares

Hydroxycelecoxib: A phase I metabolite of celecoxib formed through hydroxylation.

Carboxycelecoxib: Another metabolite formed through further oxidation of hydroxycelecoxib.

Uniqueness: Celecoxib metabolite M1 is unique due to its formation through glucuronidation, a phase II metabolic process. This distinguishes it from other metabolites like hydroxycelecoxib and carboxycelecoxib, which are products of phase I metabolism .

Propiedades

IUPAC Name |

3,4,5-trihydroxy-6-[4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoyl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N3O10S/c24-23(25,26)15-9-14(29(28-15)12-5-7-13(8-6-12)40(27,36)37)10-1-3-11(4-2-10)21(35)39-22-18(32)16(30)17(31)19(38-22)20(33)34/h1-9,16-19,22,30-32H,(H,33,34)(H2,27,36,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTBSABHKHAHNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N3O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one;dihydrochloride](/img/structure/B13387153.png)

![[(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium](/img/structure/B13387175.png)

![[[5-(2,6-Diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13387203.png)

![6-methyl-N-(1-pyridin-2-ylethylideneamino)-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13387206.png)

![6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride](/img/structure/B13387222.png)